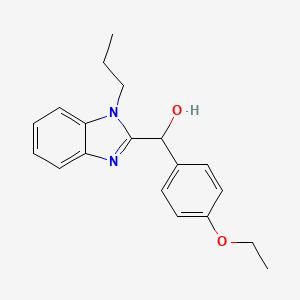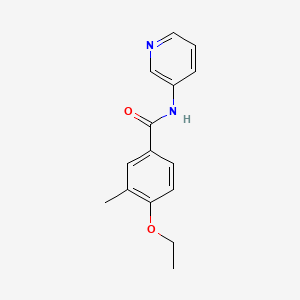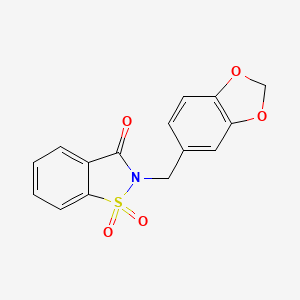![molecular formula C15H18N2O2 B5485938 N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5485938.png)
N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide, commonly known as A-836,339, is a potent and selective cannabinoid CB2 receptor agonist. The CB2 receptor is a G protein-coupled receptor that is primarily expressed in the immune system and peripheral tissues. CB2 receptor activation has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. In
作用機序
A-836,339 is a selective agonist of the CB2 receptor. CB2 receptor activation has been shown to have anti-inflammatory and analgesic effects. The CB2 receptor is primarily expressed in the immune system and peripheral tissues, and its activation leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production.
Biochemical and Physiological Effects
A-836,339 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to promote the production of anti-inflammatory cytokines such as IL-10. A-836,339 has been shown to have analgesic effects by reducing the release of substance P and calcitonin gene-related peptide, which are involved in pain signaling. A-836,339 has also been shown to have neuroprotective effects by reducing neuronal cell death and oxidative stress.
実験室実験の利点と制限
A-836,339 is a potent and selective CB2 receptor agonist, which makes it a useful tool for studying the role of the CB2 receptor in various diseases. However, one limitation of A-836,339 is that it has poor aqueous solubility, which can make it difficult to administer in vivo. Another limitation is that CB2 receptor expression can vary between species, which can affect the translatability of preclinical studies to humans.
将来の方向性
There are several future directions for the study of A-836,339. One direction is to investigate its potential as a therapeutic agent for various diseases, such as rheumatoid arthritis, multiple sclerosis, and colitis. Another direction is to investigate its potential as an analgesic agent for neuropathic pain and inflammatory pain. Additionally, further studies are needed to investigate the neuroprotective effects of A-836,339 in models of traumatic brain injury and stroke. Finally, the development of more water-soluble analogs of A-836,339 could improve its translatability to humans.
合成法
The synthesis of A-836,339 was first reported in 2008 by researchers at Abbott Laboratories. The method involves the reaction of 4-ethylbenzylamine with 5-methylisoxazole-3-carboxylic acid in the presence of thionyl chloride and triethylamine to yield the intermediate 1-(4-ethylphenyl)-N-(5-methylisoxazol-3-yl) methanamine. This intermediate is then reacted with 4,4-dimethyl-2-oxazoline in the presence of trifluoroacetic acid to yield A-836,339.
科学的研究の応用
A-836,339 has been extensively studied in preclinical models of various diseases. It has been shown to have anti-inflammatory effects in models of rheumatoid arthritis, multiple sclerosis, and colitis. A-836,339 has also been shown to have analgesic effects in models of neuropathic pain and inflammatory pain. In addition, A-836,339 has been shown to have neuroprotective effects in models of traumatic brain injury and stroke.
特性
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-12-5-7-13(8-6-12)11(3)16-15(18)14-9-10(2)19-17-14/h5-9,11H,4H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXNSBAFFIEFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5485856.png)


![5-methoxy-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5485872.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5485875.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(2-oxopiperidin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5485886.png)

![7-(4-ethoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5485892.png)
![4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5485909.png)

![1'-{[(2-methoxyethyl)(methyl)amino]acetyl}-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5485931.png)
amine dihydrochloride](/img/structure/B5485939.png)

![1,3-dimethoxy-2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzene](/img/structure/B5485943.png)